molecular formula C20H15Cl2NO4S B2457061 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-64-8

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2457061
CAS No.: 343373-64-8
M. Wt: 436.3
InChI Key: JZQXSWVXDXVZPL-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate is a chemical compound with a complex structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl acetic acid
  • Phenylsulfonyl chloride
  • Aniline derivatives

Uniqueness

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate is unique due to its combination of dichlorophenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-64-8) is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of dichlorophenyl and phenylsulfonyl groups, suggests a variety of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}NO4_{4}S
  • Molecular Weight : 436.31 g/mol
  • Purity : >90% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Preliminary studies suggest that this compound may inhibit specific signaling pathways critical for tumor growth and inflammatory responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related sulfonamide derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
  • Case Study : A related compound showed an IC50_{50} value of 0.06 µM against Leishmania donovani-infected macrophages, indicating strong antiparasitic activity that could parallel anticancer effects in human cells .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer. Compounds similar to this compound have been shown to:

  • Inhibit pro-inflammatory cytokines in cellular models.
  • Reduce edema in animal models of inflammation .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of cytokine production
AntiparasiticIC50_{50} values as low as 0.06 µM

Case Studies

  • Anticancer Efficacy : In a study involving various sulfonamide derivatives, compounds structurally related to this compound exhibited potent inhibition against multiple cancer cell lines, suggesting a potential for development as anticancer agents.
  • Inflammatory Response Modulation : A study highlighted the compound's ability to modulate inflammatory pathways, showing promise for treating chronic inflammatory diseases.

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-15-11-12-18(22)19(13-15)27-20(24)14-23(16-7-3-1-4-8-16)28(25,26)17-9-5-2-6-10-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXSWVXDXVZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)OC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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